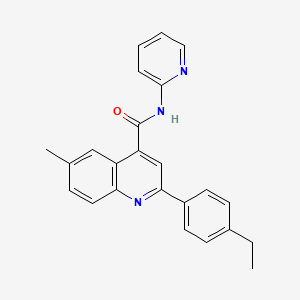
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide, also known as CPP-115, is a prodrug of vigabatrin, a medication used to treat epilepsy. CPP-115 is a promising drug candidate for the treatment of a variety of neurological disorders, including addiction, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, including cocaine and methamphetamine addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Wirkmechanismus
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. This reduction in neuronal activity has been associated with a decrease in drug-seeking behavior and anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide is a promising drug candidate for the treatment of neurological disorders, and its mechanism of action has been extensively studied. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide. One area of research is the development of more stable and selective GABA transaminase inhibitors. Another area of research is the investigation of the long-term effects of this compound on neuronal activity and behavior. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide involves the reaction of 3'-fluoro-4-biphenylcarboxylic acid with cyclopropylcarbonyl chloride in the presence of triethylamine to form this compound. This reaction is followed by a purification step using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[4-(3-fluorophenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-17-4-1-3-16(13-17)14-8-10-18(11-9-14)23-20(25)19-5-2-12-24(19)21(26)15-6-7-15/h1,3-4,8-11,13,15,19H,2,5-7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSCMWPSPCZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6094764.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)

![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)
